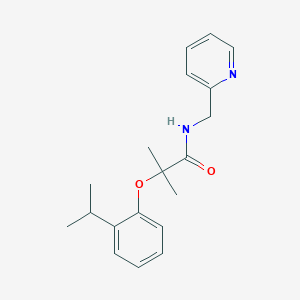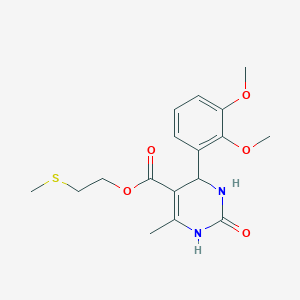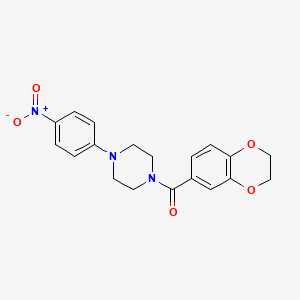
2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide, also known as JNJ-27018966, is a small molecule drug that has gained attention in scientific research for its potential therapeutic applications.
Mecanismo De Acción
2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide is a potent inhibitor of HDACs and BET proteins. It works by blocking the activity of these proteins, which are involved in regulating gene expression. By inhibiting these proteins, 2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide can alter the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide is its potency and specificity for HDACs and BET proteins. This makes it a useful tool for studying the role of these proteins in various cellular processes. However, one limitation of 2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide is its poor solubility, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of interest is its potential use in neurodegenerative diseases, where it may have a neuroprotective effect. Additionally, further research is needed to fully understand the mechanisms of action of 2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, 2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide is a promising small molecule drug that has gained attention in scientific research for its potential therapeutic applications. It has been shown to have activity against several targets, including HDACs, BET proteins, and the AR. It has also been studied for its potential use in cancer, neurodegenerative diseases, and inflammation. While there are some limitations to its use in lab experiments, 2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide remains a useful tool for studying the role of HDACs and BET proteins in various cellular processes. Further research is needed to fully understand its potential therapeutic applications and mechanisms of action.
Métodos De Síntesis
2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the formation of key intermediates, which are then coupled to form the final product. The final compound is obtained as a white solid with a high degree of purity.
Aplicaciones Científicas De Investigación
2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have activity against several targets, including histone deacetylases (HDACs), bromodomain and extra-terminal domain (BET) proteins, and the androgen receptor (AR). It has also been studied for its potential use in cancer, neurodegenerative diseases, and inflammation.
Propiedades
IUPAC Name |
2-methyl-2-(2-propan-2-ylphenoxy)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-14(2)16-10-5-6-11-17(16)23-19(3,4)18(22)21-13-15-9-7-8-12-20-15/h5-12,14H,13H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRULHYWJKPQSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)(C)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-2-[2-(propan-2-yl)phenoxy]-N-(pyridin-2-ylmethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1H-imidazol-1-yl)propyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B5209904.png)
amino]-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B5209910.png)

![4-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5209919.png)

![N-[3-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5209928.png)
![N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5209932.png)

![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5209940.png)
![2-[(2,4-dichlorophenoxy)methyl]-5-[(1-naphthylmethyl)thio]-1,3,4-oxadiazole](/img/structure/B5209953.png)
![3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5209954.png)
